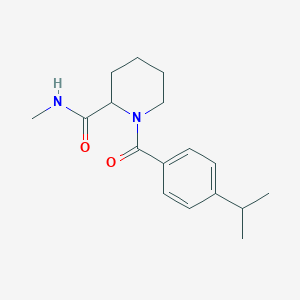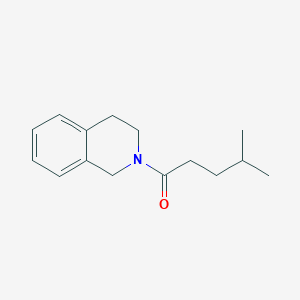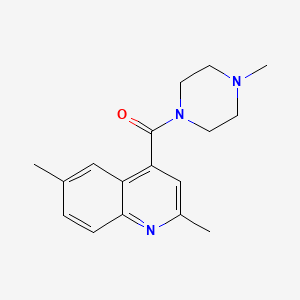
(2,6-Dimethylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as DMQMMP and is a derivative of quinoline and piperazine.
Wirkmechanismus
The exact mechanism of action of DMQMMP is not fully understood. However, studies have shown that DMQMMP inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth, viral replication, and bacterial growth. DMQMMP has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. DMQMMP has also been shown to inhibit the activity of HIV integrase, an enzyme that is involved in the integration of the viral genome into the host cell DNA. Additionally, DMQMMP has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is involved in bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
DMQMMP has been shown to have various biochemical and physiological effects. Studies have shown that DMQMMP induces apoptosis, a programmed cell death, in cancer cells. DMQMMP has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, DMQMMP has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMQMMP has several advantages for lab experiments. DMQMMP is a synthetic compound that can be easily synthesized in the lab. Additionally, DMQMMP has been shown to have a high degree of selectivity and potency against cancer cells, viruses, and bacteria. However, DMQMMP also has some limitations for lab experiments. DMQMMP is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Additionally, DMQMMP has not been tested extensively in animal models, and its efficacy in vivo is not fully understood.
Zukünftige Richtungen
There are several future directions for research on DMQMMP. One area of research is to study the toxicity and pharmacokinetics of DMQMMP in animal models. This will help to determine the safe dosage and administration route of DMQMMP in humans. Another area of research is to study the efficacy of DMQMMP in combination with other anticancer, antiviral, and antibacterial agents. This will help to determine the synergistic effects of DMQMMP and other agents. Additionally, further studies are needed to understand the exact mechanism of action of DMQMMP and its potential applications in other diseases.
Synthesemethoden
DMQMMP is synthesized by reacting 2,6-dimethylquinoline-4-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure DMQMMP.
Wissenschaftliche Forschungsanwendungen
DMQMMP has been studied extensively for its potential therapeutic properties. Studies have shown that DMQMMP has anticancer, antiviral, and antibacterial activities. DMQMMP has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. DMQMMP has also been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV). Additionally, DMQMMP has been shown to have antibacterial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-4-5-16-14(10-12)15(11-13(2)18-16)17(21)20-8-6-19(3)7-9-20/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVYQHXXDEBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
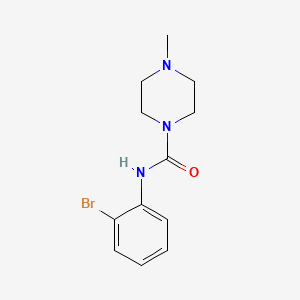
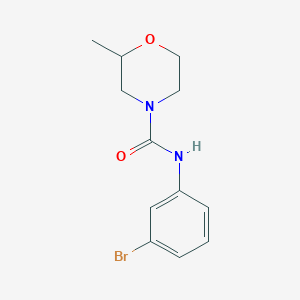

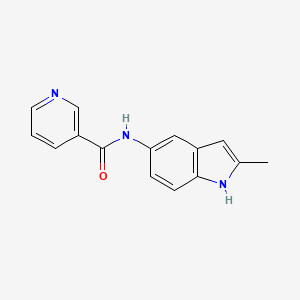
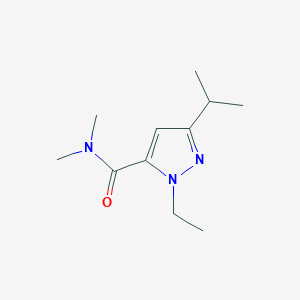
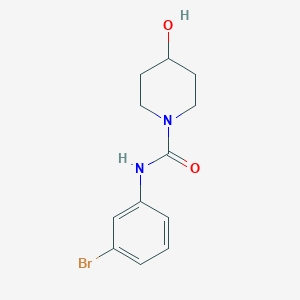
![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
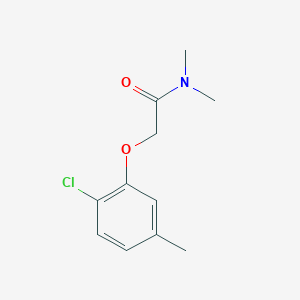
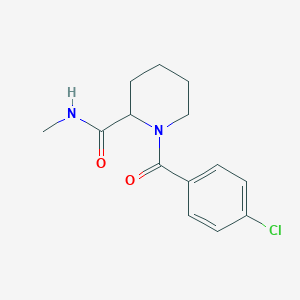
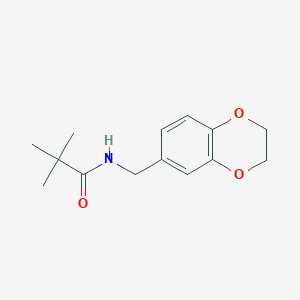
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
